![molecular formula C25H30N4O2 B2795867 2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethylphenyl)acetamide CAS No. 1189455-82-0](/img/structure/B2795867.png)
2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H30N4O2 and its molecular weight is 418.541. The purity is usually 95%.
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Scientific Research Applications
- Anticancer Properties : Researchers are investigating this compound’s potential as an anticancer agent. Its unique spirocyclic structure and acetyl group may play a role in inhibiting tumor growth or metastasis .
- Organic Semiconductors : The triazaspirodecane core in this compound might be useful in developing organic semiconductors for flexible electronics, sensors, or photovoltaic devices. Its electron-rich and electron-poor moieties could enhance charge transport properties .
- Enzyme Inhibitors : The acetyl group and triazaspirodecane framework suggest potential as enzyme inhibitors. Researchers are exploring its interaction with specific enzymes, such as kinases or proteases .
- Metabolic Stability : Investigating the compound’s metabolic stability and potential metabolites is crucial for drug development. Researchers analyze its behavior in liver microsomes or hepatocytes .
- Quantum Mechanics Calculations : Researchers use computational methods to explore the compound’s electronic structure, energetics, and reactivity. Density functional theory (DFT) or molecular dynamics simulations provide insights .
- Environmental Fate : Investigating its degradation pathways, persistence, and potential environmental impact is essential. Researchers study its behavior in soil, water, and air .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Chemical Biology and Enzyme Inhibition
Pharmacokinetics and Metabolism Studies
Computational Chemistry and Molecular Modeling
Environmental Chemistry and Toxicology
Mechanism of Action
Target of Action
The compound, also known as Spirotetramat, belongs to the chemical class of ketoenols . It acts as a systemic insecticide for the control of a broad spectrum of sucking insects . The primary target of this compound is the phloem of plants .
Mode of Action
Spirotetramat exhibits an excellent systemic and translaminar efficacy . This compound is mobile within the phloem of the plants and can control hidden pests . When applied as a foliar spray, it can even protect the roots from aphid attack and newly-grown leaves that develop after the spray application are also protected .
Biochemical Pathways
Spirotetramat, once penetrated into the plant, is hydrolyzed to its enol form . Spirotetramat-enol is a major metabolite in plants . Due to its physicochemical properties, the primary metabolite spirotetramat-enol fulfills the requirements for a phloem-systemic insecticide .
Pharmacokinetics
It is known that spirotetramat is mobile within the phloem of the plants , suggesting that it is well absorbed and distributed within the plant system.
Result of Action
Spirotetramat gives effective control of pests of pepper, chilli, cotton, and more . It is used in a wide range of crops against aphids, whiteflies, scales, and mealy bugs, etc . It is considered to be a safer insecticide compared to traditional ones against non-target organisms .
Action Environment
The action of Spirotetramat is influenced by its environment. As a systemic insecticide, it is effective in a wide range of crops and against a broad spectrum of sucking insects
properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-4-19-6-9-21(10-7-19)26-22(30)16-29-13-11-25(12-14-29)27-23(24(31)28-25)20-8-5-17(2)18(3)15-20/h5-10,15H,4,11-14,16H2,1-3H3,(H,26,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJSZRZLOOYKRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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